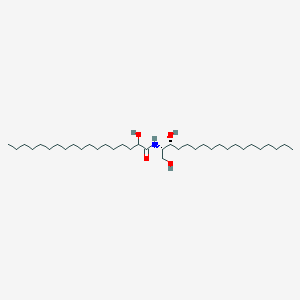

N-(2-hydroxyoctadecanoyl)sphinganine

Description

Propriétés

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyoctadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38-40H,3-32H2,1-2H3,(H,37,41)/t33-,34+,35?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVUZTCVZAHCIE-GWDKEWMYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Fate and Interconversion of N 2 Hydroxyoctadecanoyl Sphinganine

Conversion to Ceramides (B1148491) via Dihydroceramide (B1258172) Desaturase Activity

The primary anabolic fate of N-(2-hydroxyoctadecanoyl)sphinganine is its conversion to N-(2-hydroxyoctadecanoyl)sphingosine, a 2-hydroxy ceramide. This transformation is the final and crucial step in the de novo synthesis of this ceramide species. mdpi.comphysiology.org The reaction is catalyzed by the enzyme dihydroceramide desaturase (DES1). mdpi.comnih.gov

Dihydroceramide desaturase introduces a 4,5-trans double bond into the sphinganine (B43673) backbone of the molecule. nih.gov This desaturation converts the dihydroceramide into a ceramide, which is considered a more biologically active molecule implicated in various signaling processes. physiology.orgphysiology.org The activity of DES1 is a critical regulatory point in ceramide synthesis; its inhibition leads to the accumulation of dihydroceramides, including N-(2-hydroxyoctadecanoyl)sphinganine, which can alter cellular functions such as cell cycle progression and stress responses. metabolon.com

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| Dihydroceramide Desaturase (DES1) | N-(2-hydroxyoctadecanoyl)sphinganine | N-(2-hydroxyoctadecanoyl)sphingosine (2-hydroxy ceramide) | Desaturation |

Role in Sphingolipid Salvage Pathways

The sphingolipid salvage pathway primarily recycles sphingosine (B13886), which is generated from the breakdown of complex sphingolipids in lysosomes, by re-acylating it to form ceramide. researchgate.netmdpi.com N-(2-hydroxyoctadecanoyl)sphinganine, as a dihydroceramide, is not a direct participant in this recycling loop, but rather an intermediate of the de novo synthesis pathway. mdpi.comresearchgate.net

However, the components of N-(2-hydroxyoctadecanoyl)sphinganine can be integrated into salvage-like processes. If the molecule is catabolized into its constituent parts—sphinganine and 2-hydroxyoctadecanoic acid—the sphinganine can be re-utilized. This salvaged sphinganine can be re-acylated by ceramide synthases (CerS) to form new dihydroceramide molecules, thereby re-entering the de novo synthesis stream. mdpi.com This demonstrates an intersection between the catabolic and synthetic arms of sphingolipid metabolism, ensuring the efficient reuse of essential building blocks.

Catabolism of N-(2-hydroxyoctadecanoyl)sphinganine and its Derivatives

The breakdown, or catabolism, of N-(2-hydroxyoctadecanoyl)sphinganine is essential for maintaining sphingolipid homeostasis. The primary catabolic route involves the enzymatic cleavage of the amide bond that links the sphinganine base to the fatty acid chain.

The key enzymes responsible for the breakdown of ceramides and dihydroceramides are ceramidases (CDases). encyclopedia.pubnih.gov These hydrolases catalyze the cleavage of the N-acyl linkage, breaking down N-(2-hydroxyoctadecanoyl)sphinganine into sphinganine and 2-hydroxyoctadecanoic acid. researchgate.netqmul.ac.uk This reaction is essentially the reverse of the synthesis step catalyzed by ceramide synthase. nih.gov

This hydrolytic process typically occurs in the acidic environment of lysosomes, where complex sphingolipids are degraded into their fundamental components. encyclopedia.pub The resulting sphinganine and fatty acid can then be either transported out for reuse in synthetic pathways or further degraded. nih.gov

| Enzyme Family | Substrate | Products | Reaction Type |

|---|---|---|---|

| Ceramidases (CDases) | N-(2-hydroxyoctadecanoyl)sphinganine | Sphinganine and 2-hydroxyoctadecanoic acid | Hydrolysis |

The regulation of sphingolipid breakdown is critical to prevent the harmful accumulation of bioactive metabolites. The catabolic pathways are tightly controlled, primarily through the regulation of hydrolytic enzyme activity. For instance, the expression and activity of various sphingomyelinases and ceramidases are modulated by cellular stress signals, cytokines, and other stimuli. encyclopedia.pub

Ablation or inhibition of enzymes in the anabolic pathway, such as dihydroceramide desaturase 1 (Des1), can paradoxically stimulate catabolic signaling. nih.govtandfonline.com When Des1 is blocked, the resulting accumulation of dihydroceramides can trigger cellular responses like autophagy, a major catabolic process. tandfonline.com This indicates a feedback mechanism where the buildup of synthetic intermediates can activate degradative pathways to maintain cellular balance.

Integration within the broader Sphingolipid Metabolic Network

N-(2-hydroxyoctadecanoyl)sphinganine occupies a central position within the highly interconnected sphingolipid metabolic network. nih.govresearchgate.net It serves as a critical link between the de novo synthesis pathway, the formation of complex sphingolipids, and catabolic routes.

The metabolic journey begins with its synthesis in the endoplasmic reticulum from sphinganine and a 2-hydroxy fatty acid via ceramide synthase. mdpi.comresearchgate.net From there, it faces two primary fates:

Anabolism : It is desaturated by DES1 to form a 2-hydroxy ceramide. mdpi.com This ceramide is then transported to the Golgi apparatus, where it serves as a building block for more complex sphingolipids, such as 2-hydroxy-sphingomyelin or 2-hydroxy-glycosphingolipids. nih.govnih.gov

Catabolism : It can be hydrolyzed by ceramidases, primarily in lysosomes, back into sphinganine and a fatty acid. encyclopedia.pubresearchgate.net These components can be salvaged for re-synthesis or directed towards degradation pathways. nih.gov

The balance between these anabolic and catabolic pathways determines the cellular concentration of N-(2-hydroxyoctadecanoyl)sphinganine and its downstream products. nih.gov This balance is crucial, as the ratio of dihydroceramides to ceramides can significantly influence cellular signaling related to apoptosis, cell growth, and stress responses. nih.gov

Cellular and Molecular Functions of N 2 Hydroxyoctadecanoyl Sphinganine

Modulation of Cellular Signaling Cascades by Hydroxylated Dihydroceramides

Hydroxylated dihydroceramides are pivotal in regulating complex intracellular signaling networks that govern cell fate and function. Their influence stems from their role as metabolic intermediates and as direct signaling molecules that can modulate protein activity and membrane dynamics.

N-(2-hydroxyoctadecanoyl)sphinganine and related hydroxylated dihydroceramides are potent modulators of programmed cell death (apoptosis) and cellular differentiation. The accumulation of dihydroceramides is linked to the induction of apoptosis through the production of mitochondrial reactive oxygen species. lipotype.com Studies have demonstrated that 2'-hydroxy ceramides (B1148491) can induce apoptosis more rapidly and at significantly lower concentrations than their non-hydroxylated counterparts, suggesting they may engage distinct pro-apoptotic signaling pathways. nih.gov

Furthermore, these lipids play a crucial role in directing cell differentiation. Exogenously administered 2'-hydroxy ceramides have been shown to suppress the growth of glioma cells while promoting their differentiation. nih.gov They also regulate the differentiation of other cell types, including epidermal keratinocytes and adipocytes. nih.govmetabolon.com This influence on both apoptosis and differentiation underscores their importance in tissue development, homeostasis, and cancer biology. nih.gov

Table 1: Research Findings on Hydroxylated Dihydroceramides in Apoptosis and Differentiation

| Cellular Process | Research Finding | Cell/Model System |

|---|---|---|

| Apoptosis | Accumulation of dihydroceramides is linked to apoptosis. lipotype.com | General Animal Cells |

| Apoptosis | 2'-hydroxy ceramides induce apoptosis more effectively than non-hydroxy ceramides. nih.gov | Various Cell Types |

| Differentiation | Suppresses growth and induces differentiation. nih.gov | Glioma Cells |

| Differentiation | Regulates differentiation processes. nih.govmetabolon.com | Adipocytes, Keratinocytes |

The cellular functions of sphingolipids are often governed by a delicate balance between pro-death molecules like ceramides and pro-survival molecules like sphingosine-1-phosphate (S1P). cusabio.com N-(2-hydroxyoctadecanoyl)sphinganine, as a metabolic precursor to ceramides and subsequently S1P, is integral to this "sphingolipid rheostat". cusabio.comnih.gov

The metabolic conversion pathway is sequential: dihydroceramides are converted to ceramides, which are then broken down into sphingosine (B13886), the substrate for S1P production by sphingosine kinases. researchgate.net Therefore, the cellular pool of N-(2-hydroxyoctadecanoyl)sphinganine can directly influence the downstream synthesis of ceramide and S1P, thereby modulating their respective signaling pathways. S1P is a potent signaling lipid that acts on a family of G protein-coupled receptors (S1PR1-5) to regulate critical processes such as cell proliferation, immune responses, and angiogenesis. elifesciences.orgelifesciences.orgnih.gov An imbalance in the dihydroceramide-to-S1P axis can have profound implications for cell survival and inflammatory signaling.

Role in Biological Membrane Homeostasis

Sphingolipids are fundamental structural components of eukaryotic cell membranes, where they contribute to membrane integrity, fluidity, and the formation of specialized microdomains known as lipid rafts. nih.govnih.gov N-(2-hydroxyoctadecanoyl)sphinganine, as a dihydroceramide (B1258172), has distinct biophysical properties that affect membrane structure. lipotype.com The absence of the C4-5 double bond in its sphinganine (B43673) backbone, compared to the sphingosine backbone of ceramides, alters the packing and physical properties of the membrane. lipotype.com

The 2'-hydroxy group on the acyl chain further influences intermolecular hydrogen bonding, which can enhance the stability of membrane structures. mdpi.com Research on related 2'-hydroxy sphingolipids in the nervous system has shown that their absence leads to the loss of long-term myelin stability and eventual demyelination, highlighting their critical role in maintaining the structural integrity of biological membranes. nih.gov These lipids are not just passive structural elements but actively participate in maintaining the complex architecture required for proper cellular function. nih.gov

Contributions to Epidermal Barrier Function

The outermost layer of the skin, the stratum corneum, relies on a unique lipid matrix to form a protective barrier against water loss and environmental insults. nih.gov Ceramides constitute over 40-50% of these crucial lipids. thekbs.co.kr N-(2-hydroxyoctadecanoyl)sphinganine serves as a precursor for the synthesis of the complex ceramides that are essential for this barrier.

Studies have shown that epidermal sphingolipid synthesis is dynamically regulated and increases in response to barrier disruption, underscoring its importance in barrier repair and maintenance. researchgate.net In conditions like atopic dermatitis, altered levels of ceramides and their precursors are directly linked to barrier dysfunction. mdpi.com Furthermore, dietary sphingolipids have been found to improve skin barrier function by upregulating the enzymes responsible for ceramide synthesis within the epidermis. nih.gov The presence and metabolism of hydroxylated dihydroceramides are thus indispensable for maintaining healthy skin.

Table 2: Role of N-(2-hydroxyoctadecanoyl)sphinganine Precursors in Epidermal Function

| Function | Observation | Significance |

|---|---|---|

| Barrier Composition | Precursor to ceramides, which make up >40% of stratum corneum lipids. thekbs.co.kr | Essential for the structural integrity of the skin barrier. |

| Barrier Repair | Epidermal sphingolipid synthesis increases after barrier disruption. researchgate.net | Crucial for the homeostatic response to skin damage. |

| Disease Correlation | Altered ceramide precursor levels are linked to atopic dermatitis. mdpi.com | Implicates dihydroceramide metabolism in skin pathology. |

| Nutritional Impact | Dietary sphingolipids boost ceramide synthesis and barrier function. nih.gov | Demonstrates a systemic influence on epidermal health. |

Involvement in Cellular Stress Responses

Cells have intricate mechanisms to respond to various forms of stress, including oxidative, hypoxic, and endoplasmic reticulum (ER) stress. reactome.org Dihydroceramides, including N-(2-hydroxyoctadecanoyl)sphinganine, are key players in these stress response pathways. nih.govmetabolon.com The accumulation of dihydroceramides has been observed under conditions of hypoxia and oxidative stress, where it can lead to cell cycle arrest as a protective measure. metabolon.com

A shift in the ceramide-to-dihydroceramide ratio is a common feature of the cellular stress response. metabolon.com Furthermore, the buildup of dihydroceramides can trigger ER stress and autophagy, a process of cellular self-digestion that can either promote survival or lead to cell death. nih.gov As the immediate precursors to ceramides—well-known mediators of stress signaling—dihydroceramides are positioned at a critical node, integrating various stress signals to determine the ultimate fate of the cell. nih.gov

Methodologies for Academic Research on N 2 Hydroxyoctadecanoyl Sphinganine

Advanced Sphingolipidomics Techniques for Comprehensive Analysis

Sphingolipidomics, the large-scale study of sphingolipids, utilizes advanced analytical platforms to profile and quantify the diverse range of these lipids in biological samples. The complexity and often low abundance of specific species like N-(2-hydroxyoctadecanoyl)sphinganine demand highly sensitive and specific methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Qualitative and Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone technique for the analysis of N-(2-hydroxyoctadecanoyl)sphinganine. This powerful method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling both the identification and precise measurement of the molecule in complex biological matrices.

For qualitative analysis, electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions of the ceramide. Subsequent fragmentation of these precursor ions in the mass spectrometer (MS/MS) produces a characteristic pattern of product ions. High-resolution mass spectrometry can provide further confirmation of the elemental composition of the parent molecule and its fragments, aiding in unambiguous identification.

Quantitative analysis is typically achieved using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for N-(2-hydroxyoctadecanoyl)sphinganine are monitored. This targeted approach provides excellent sensitivity and selectivity. To ensure accuracy and correct for variations in sample extraction and instrument response, a stable isotope-labeled internal standard, such as N-(2-hydroxyoctadecanoyl)sphinganine with ¹³C or ²H atoms, is often added to the sample at a known concentration. The ratio of the signal from the endogenous analyte to the internal standard is then used to calculate its concentration.

| Parameter | Description | Common Approaches |

|---|---|---|

| Chromatography | Separation of the analyte from other lipids in the sample. | Reversed-phase liquid chromatography (RPLC) or hydrophilic interaction liquid chromatography (HILIC). |

| Ionization | Generation of gas-phase ions from the analyte. | Electrospray ionization (ESI) in positive ion mode. |

| Mass Analysis | Separation and detection of ions based on their mass-to-charge ratio. | Triple quadrupole (QqQ) for MRM, or high-resolution instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap. |

| Quantification | Measurement of the amount of the analyte. | Multiple Reaction Monitoring (MRM) using stable isotope-labeled internal standards. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Sphingoid Base and Fatty Acyl Chain Characterization

While LC-MS/MS is ideal for analyzing the intact ceramide, gas chromatography-mass spectrometry (GC-MS) is a valuable tool for the detailed structural characterization of its constituent parts: the sphinganine (B43673) (sphingoid base) and the 2-hydroxyoctadecanoic acid (fatty acyl chain). This approach typically involves the chemical cleavage of the amide bond linking these two components, followed by derivatization to increase their volatility for GC analysis.

Prior to GC-MS analysis, the hydroxyl and amino groups of the sphinganine and the hydroxyl and carboxyl groups of the 2-hydroxyoctadecanoic acid are converted to more volatile derivatives, commonly trimethylsilyl (B98337) (TMS) ethers. The resulting derivatized molecules are then separated on a GC column and detected by a mass spectrometer.

The electron impact (EI) ionization used in GC-MS generates reproducible fragmentation patterns that provide detailed structural information. Analysis of the mass spectra allows for the precise determination of the chain length, degree of unsaturation, and the presence and position of hydroxyl groups in both the sphingoid base and the fatty acyl chain, thus confirming the structure of the original ceramide.

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| Hydrolysis | Cleavage of the amide bond to release the sphingoid base and fatty acid. | Acid or alkaline hydrolysis. |

| Derivatization | Conversion of functional groups to volatile derivatives. | Trimethylsilylation (e.g., using BSTFA). |

| GC Separation | Separation of the derivatized components based on their boiling points and interactions with the column stationary phase. | Capillary column with a non-polar or medium-polarity stationary phase. |

| MS Analysis | Ionization and fragmentation of the separated components to obtain characteristic mass spectra. | Electron Impact (EI) ionization. |

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a fundamental separation technique that plays a crucial role in the analysis of N-(2-hydroxyoctadecanoyl)sphinganine, primarily as the separation front-end for mass spectrometry as described in section 5.1.1. However, standalone HPLC methods, often coupled with detectors other than mass spectrometers, can also be employed, particularly for preparative purposes or when MS is not available.

For analytical applications, HPLC coupled with a fluorescence detector can be a sensitive method for quantification. This requires derivatization of the ceramide with a fluorescent tag. While less specific than MS, this approach can be effective for routine analysis of known compounds.

In a preparative context, HPLC is used to isolate and purify N-(2-hydroxyoctadecanoyl)sphinganine from complex mixtures, such as synthetic reaction products or biological extracts. The purified compound can then be used for structural elucidation by other techniques like nuclear magnetic resonance (NMR) spectroscopy or as a standard for analytical studies.

| Application | HPLC Mode | Detector | Purpose |

|---|---|---|---|

| Analytical Quantification | Reversed-Phase HPLC | Fluorescence (after derivatization) | Measurement of concentration in samples. |

| Analytical Separation | Reversed-Phase or Normal-Phase HPLC | Mass Spectrometer (LC-MS) | Separation prior to mass analysis for high-specificity quantification. |

| Preparative Isolation | Reversed-Phase or Normal-Phase HPLC | UV or Refractive Index | Purification of the compound for use as a standard or for further structural analysis. |

Sphingolipid Extraction and Purification Protocols from Biological Samples

The accurate analysis of N-(2-hydroxyoctadecanoyl)sphinganine from biological tissues or cells begins with its efficient extraction and purification from a complex mixture of other lipids, proteins, and metabolites. The choice of extraction method is critical to ensure high recovery of the analyte and removal of interfering substances.

A widely used method for total lipid extraction is the one developed by Bligh and Dyer, which uses a biphasic mixture of chloroform, methanol, and water. After extraction, the lower organic phase, containing the lipids, is collected. To enrich for sphingolipids and remove more abundant glycerophospholipids, a mild alkaline hydrolysis step can be included, which selectively cleaves the ester bonds in glycerolipids while leaving the amide bond of ceramides (B1148491) intact.

Solid-phase extraction (SPE) is another common technique for the purification and fractionation of sphingolipids. Using a silica-based stationary phase, different lipid classes can be selectively eluted by using solvents of increasing polarity. This allows for the separation of ceramides from other less polar lipids like cholesterol esters and more polar lipids like phospholipids.

The inclusion of an internal standard, as mentioned in the LC-MS/MS section, at the very beginning of the extraction process is crucial for accurate quantification, as it accounts for any loss of the analyte during the extraction and purification steps.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Bligh and Dyer Extraction | Liquid-liquid extraction using a chloroform/methanol/water solvent system. | Well-established, good recovery for a broad range of lipids. | Co-extracts many other lipid classes, may require further purification. |

| Alkaline Hydrolysis | Selective cleavage of ester bonds in glycerolipids. | Enriches for sphingolipids. | Requires an additional step and careful pH control. |

| Solid-Phase Extraction (SPE) | Chromatographic separation based on polarity. | Provides good separation of lipid classes, can be automated. | May have lower recovery if not optimized, requires specific columns. |

In Vitro Enzymatic Assays for Ceramide Synthase and Related Activities

Understanding the biosynthesis of N-(2-hydroxyoctadecanoyl)sphinganine involves studying the enzymes responsible for its formation, primarily ceramide synthases (CerS). In vitro enzymatic assays are essential for characterizing the activity and substrate specificity of these enzymes.

A common assay for CerS activity involves incubating a source of the enzyme (e.g., cell lysates or purified enzyme) with the substrates, sphinganine and the activated form of 2-hydroxyoctadecanoic acid (2-hydroxyoctadecanoyl-CoA). The formation of the product, N-(2-hydroxyoctadecanoyl)sphinganine, is then measured.

To facilitate detection, one of the substrates is often labeled. A popular approach is to use a fluorescently tagged sphinganine analogue, such as NBD-sphinganine. The fluorescent ceramide product can then be separated from the unreacted fluorescent substrate by thin-layer chromatography (TLC) or HPLC and quantified using a fluorescence detector. Alternatively, radiolabeled substrates can be used, with the product detected by autoradiography or scintillation counting. LC-MS/MS can also be used to directly measure the formation of the unlabeled product, offering the highest specificity.

| Component | Description | Examples |

|---|---|---|

| Enzyme Source | Contains the ceramide synthase to be assayed. | Cell or tissue homogenates, microsomes, purified recombinant enzyme. |

| Sphingoid Base Substrate | The backbone of the ceramide. | Sphinganine, or a labeled analogue (e.g., NBD-sphinganine). |

| Fatty Acyl-CoA Substrate | The activated fatty acid to be attached to the sphingoid base. | 2-hydroxyoctadecanoyl-CoA. |

| Buffer and Cofactors | Provide optimal conditions for enzyme activity. | HEPES or Tris buffer, may include BSA and protease inhibitors. |

| Detection Method | Quantification of the ceramide product. | Fluorescence detection, radioactivity measurement, LC-MS/MS. |

Stable Isotope Labeling Strategies for Metabolic Flux Analysis

To investigate the dynamics of N-(2-hydroxyoctadecanoyl)sphinganine metabolism within a living system, stable isotope labeling coupled with mass spectrometry is a powerful strategy. This approach, known as metabolic flux analysis, allows researchers to trace the movement of atoms through metabolic pathways, providing insights into the rates of synthesis and turnover of the molecule.

In a typical experiment, cells or an organism are supplied with a precursor molecule that is enriched with a stable isotope, such as ¹³C-labeled serine or ¹³C-labeled palmitic acid, which are the initial building blocks for de novo sphingolipid synthesis. As these labeled precursors are incorporated into newly synthesized sphingolipids, the resulting N-(2-hydroxyoctadecanoyl)sphinganine will have a higher mass, which can be detected by mass spectrometry.

By monitoring the rate at which the labeled ceramide appears and the unlabeled pool diminishes over time, the rates of its synthesis and degradation can be calculated. This technique can reveal how the metabolism of N-(2-hydroxyoctadecanoyl)sphinganine is altered under different physiological or pathological conditions.

| Isotopically Labeled Precursor | Metabolic Pathway Traced | Information Gained |

|---|---|---|

| ¹³C-Serine | Incorporated into the sphinganine backbone. | Rate of de novo synthesis of the sphingoid base. |

| ¹³C-Palmitic Acid | Can be elongated and hydroxylated to form the fatty acyl chain. | Rate of fatty acid elongation and incorporation into the ceramide. |

| ¹⁵N-Serine | Incorporates a labeled nitrogen atom into the sphinganine backbone. | Alternative labeling strategy for tracing de novo synthesis. |

Preclinical and Mechanistic Studies Involving N 2 Hydroxyoctadecanoyl Sphinganine

Investigations in Mammalian Cell Culture Models

N-(2-hydroxyoctadecanoyl)sphinganine is recognized as a mammalian metabolite, present in both humans and mice. ebi.ac.uk Its synthesis is a fundamental step in the de novo sphingolipid pathway, which begins in the endoplasmic reticulum. nih.gov The formation of N-(2-hydroxyoctadecanoyl)sphinganine is catalyzed by ceramide synthases (CERS), a family of enzymes that acylate a sphingoid base, in this case, sphinganine (B43673) (also known as dihydrosphingosine). nih.gov

Studies in mammalian cell culture have elucidated the role of specific CERS enzymes in producing ceramides (B1148491) with distinct fatty acyl chain lengths. For instance, Ceramide Synthase 3 (CERS3) is involved in the synthesis of ceramides with ultra-long-chain acyl moieties. genecards.org The reaction catalyzed by these enzymes involves the transfer of a 2-hydroxyoctadecanoyl group from its CoA thioester to the amino group of sphinganine, forming the N-acyl bond characteristic of N-(2-hydroxyoctadecanoyl)sphinganine. genecards.orguniprot.org

Research using human dermal fibroblasts has shown that the expression of genes encoding sphingolipid metabolism enzymes can be modulated by external compounds like flavonoids, indicating that the cellular levels of dihydroceramides such as N-(2-hydroxyoctadecanoyl)sphinganine are subject to regulation. nih.gov Furthermore, the balance between different sphingolipids, including ceramides and their precursors, is crucial in cellular processes like proliferation and apoptosis, making the regulation of its synthesis a key area of investigation in cancer cell models. nih.gov

Research in Model Organisms

The nematode Caenorhabditis elegans is a widely used model organism for studying lipid metabolism due to its genetic tractability and conserved metabolic pathways. nih.gov However, sphingolipid metabolism in C. elegans presents a key structural distinction from mammals; it primarily utilizes a C17 iso-branched fatty acid to produce its sphingoid bases, rather than the straight-chain C18 base (sphinganine) that forms N-(2-hydroxyoctadecanoyl)sphinganine. researchgate.net Consequently, the direct study of N-(2-hydroxyoctadecanoyl)sphinganine in wild-type C. elegans is limited.

Despite this difference, research in C. elegans provides valuable insights into the broader functions of dihydroceramides and the enzymes that metabolize them. The organism possesses a complete sphingolipid metabolic pathway, including enzymes analogous to mammalian ceramide synthases and acid sphingomyelinases. nih.govnih.gov Studies on these enzymes and the effects of disrupting sphingolipid catabolism have revealed their importance in processes like pathogen resistance. researchgate.net For example, C. elegans has two distinct acid sphingomyelinases, ASM-1 and ASM-2, whose expression is developmentally regulated, suggesting specific roles for sphingolipid turnover during different life stages. nih.gov

In fungal pathogens, sphingolipids are essential for a variety of biological processes, including cell division, stress response, hyphal formation, and virulence. frontiersin.orgnih.gov The de novo synthesis of sphingolipids in fungi begins with the formation of dihydrosphingosine (sphinganine), which is then acylated by ceramide synthases to form dihydroceramides. frontiersin.orgmdpi.com N-(2-hydroxyoctadecanoyl)sphinganine is a representative of this class of molecules.

Fungal sphingolipids, particularly glucosylceramide (GlcCer), which is synthesized from ceramide, play a crucial role in pathogenicity. nih.govnih.gov For example, GlcCer is essential for the virulence of Cryptococcus neoformans and Candida albicans. nih.gov In C. albicans, specific ceramide synthases are involved in morphogenesis, and the composition of the sphingolipid long-chain base is important for hyphal elongation. nih.govnih.gov Studies on inhibitors of ceramide synthase, such as australifungin, demonstrate that targeting this step in the pathway can have potent antifungal effects. mdpi.comnih.gov This highlights the metabolic pathway producing N-(2-hydroxyoctadecanoyl)sphinganine as a potential target for antifungal drug development. mdpi.com

N-(2-hydroxyoctadecanoyl)sphinganine has been identified as a metabolite in mice (Mus musculus). ebi.ac.ukebi.ac.uk Murine models have been instrumental in understanding the physiological roles of the enzymes that synthesize this compound. Genetic manipulation of ceramide synthase genes in mice has revealed their non-redundant functions.

For example, mice with a disrupted Ceramide Synthase 2 (Cers2) gene, which has high selectivity for very-long-chain fatty acyl-CoAs, exhibit a significant alteration in their sphingolipid profile. uniprot.org These mice show a depletion of ceramides with very-long-chain fatty acids in the liver and kidney, leading to morphological changes in membranes and increased membrane fluidity. uniprot.org While CERS2 is more specific for C22-C24 acyl chains, this model underscores the importance of specific CERS enzymes in maintaining tissue sphingolipid homeostasis. uniprot.org

Furthermore, studies in aged mice have shown that inhibiting the de novo synthesis of sphingolipids can counteract age-related muscle decline (sarcopenia). researchgate.net This suggests that the accumulation of certain sphingolipids, potentially including specific dihydroceramides, may contribute to age-related pathology, and regulating their metabolic pathways could be a therapeutic strategy.

| Model Organism | Key Findings Related to Dihydroceramide (B1258172) Metabolism | Reference |

|---|---|---|

| Mammalian Cells | N-(2-hydroxyoctadecanoyl)sphinganine is synthesized by ceramide synthases (CERS) as part of the de novo sphingolipid pathway. Its levels can be modulated by external factors. | ebi.ac.ukgenecards.orgnih.gov |

| C. elegans | Possesses conserved sphingolipid metabolic enzymes but synthesizes distinct iso-branched sphingolipids. Serves as a model for the general function of sphingolipid enzymes. | researchgate.netnih.gov |

| Fungal Pathogens | Dihydroceramide synthesis is essential for virulence, hyphal growth, and stress response. The pathway is a target for antifungal drugs. | frontiersin.orgnih.govmdpi.com |

| Murine Models | Genetic deletion of specific ceramide synthases alters tissue sphingolipid profiles and physiology. Inhibition of the pathway can mitigate age-related muscle loss. | uniprot.orgresearchgate.net |

Gene Expression and Regulation Studies of Enzymes in its Metabolism

The cellular concentration of N-(2-hydroxyoctadecanoyl)sphinganine is tightly controlled by the expression and activity of enzymes in the sphingolipid metabolic pathway. The key enzymes for its synthesis are the ceramide synthases (CERS), a family of six enzymes in mammals (CERS1-6), each with a preference for specific fatty acyl-CoA chain lengths. genecards.orguniprot.org

Gene expression studies have shown that the transcription of CERS genes is altered in various physiological and pathological states.

In Human Skin: A study on the inflammatory skin disease hidradenitis suppurativa found significantly decreased expression of enzymes that generate ceramide, alongside increased expression of enzymes that catabolize it. nih.gov This indicates a dysregulation of ceramide homeostasis in the diseased tissue.

In Cancer: Sphingolipids can regulate the expression of genes associated with cell proliferation, apoptosis, and drug resistance. nih.gov For example, ceramide can upregulate the expression of the cell cycle inhibitor p21 and repress the expression of the human telomerase reverse transcriptase (hTERT). nih.gov

In Response to Bioactive Compounds: Treatment of human fibroblasts with natural flavonoids was shown to alter the expression profile of multiple genes involved in sphingolipid metabolism, including those for ceramide biosynthesis. nih.gov

This transcriptional regulation allows cells to modulate their sphingolipid profiles in response to developmental cues, cellular stress, and external stimuli, thereby controlling the downstream signaling functions of molecules like N-(2-hydroxyoctadecanoyl)sphinganine and its derivatives.

| Enzyme Family | Function | Gene(s) | Significance | Reference |

|---|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | Catalyzes the first committed step in de novo sphingolipid synthesis, producing the precursor to sphinganine. | SPTLC1, SPTLC2, SPTLC3 | Rate-limiting step for the entire pathway. | nih.gov |

| Ceramide Synthase (CERS) | Acylates sphinganine to form N-(2-hydroxyoctadecanoyl)sphinganine (a dihydroceramide). | CERS1-6 | Determines the fatty acyl chain length of the resulting dihydroceramide, which influences its biological function. | genecards.orguniprot.orguniprot.org |

| Dihydroceramide Desaturase (DEGS) | Introduces a double bond into the sphingoid base of dihydroceramide to form ceramide. | DEGS1, DEGS2 | Converts N-(2-hydroxyoctadecanoyl)sphinganine into its corresponding ceramide. | nih.gov |

| Ceramidases (AC, NC, ALK) | Hydrolyze the N-acyl bond, breaking down dihydroceramides into sphinganine and a fatty acid. | ASAH1, ASAH2, ACER1-3 | Regulates the turnover and catabolism of dihydroceramides. | nih.gov |

Biomolecular Interactions and Target Identification Research

Research into the biomolecular interactions of N-(2-hydroxyoctadecanoyl)sphinganine is focused on identifying the enzymes that metabolize it and the downstream effector proteins it may influence. The primary interactors are the enzymes of sphingolipid metabolism themselves, such as ceramide synthases and dihydroceramide desaturase. nih.gov

A key area of target identification involves finding specific inhibitors for these enzymes. Fumonisin B1 and AAL-toxin are well-known mycotoxins that act as competitive inhibitors of ceramide synthase. researchgate.netmdpi.com Their structural similarity to sphinganine allows them to bind to the enzyme's active site, thereby blocking the synthesis of dihydroceramides. mdpi.com These compounds have been valuable tools for studying the consequences of disrupting this metabolic step.

Recent innovative approaches have used bioorthogonal chemistry to trace the fate of sphingolipid precursors. In one study, a dietary omega-alkynyl sphinganine analog was administered to mice. nih.gov This tagged sphinganine was assimilated by gut bacteria, such as Bacteroides thetaiotaomicron, and metabolized into tagged dihydroceramides. nih.gov This methodology allows for the tracking of metabolic flux and the identification of organisms and enzymes that process sphinganine and its derivatives, opening new avenues for understanding diet-microbiome interactions related to sphingolipid metabolism.

Future Directions in N 2 Hydroxyoctadecanoyl Sphinganine Research

Elucidation of Novel Signaling Mechanisms and Downstream Effectors

A primary focus for future research will be the identification of novel signaling pathways and downstream effectors specifically modulated by N-(2-hydroxyoctadecanoyl)sphinganine. While ceramides (B1148491) are known to be involved in critical cellular processes such as apoptosis, cell cycle arrest, and senescence, the introduction of a hydroxyl group on the fatty acid chain likely imparts unique signaling properties. It is hypothesized that 2-hydroxylation alters the biophysical properties of the lipid, influencing its interaction with other lipids and proteins within cellular membranes.

Future investigations should aim to identify specific protein binding partners for N-(2-hydroxyoctadecanoyl)sphinganine. Techniques such as affinity purification-mass spectrometry and yeast two-hybrid screening could be employed to uncover these interactions. Once potential binding partners are identified, their functional relevance as downstream effectors will need to be validated through genetic and pharmacological approaches. Understanding these interactions will be key to deciphering the specific signaling cascades initiated or modulated by this particular sphingolipid. Furthermore, exploring how N-(2-hydroxyoctadecanoyl)sphinganine influences the formation and function of lipid rafts and other membrane microdomains will provide insights into its role in organizing signaling platforms.

Exploration of Stereoisomer-Specific Biological Activities and Functions

The 2-hydroxy group on the octadecanoyl chain of N-(2-hydroxyoctadecanoyl)sphinganine introduces a chiral center, resulting in the existence of (R) and (S) stereoisomers. A critical area of future research will be to determine whether these stereoisomers possess distinct biological activities. It is well-established in pharmacology that stereochemistry can profoundly influence a molecule's biological function.

A study on short-chain 2'-hydroxy-ceramides has already provided evidence for stereospecific effects. Research on 2'-OH-C6-ceramides demonstrated that the (2'R)-isomers were more potent in suppressing the growth of MCF7 breast cancer cells compared to their (2'S)-counterparts. nih.gov This suggests that the spatial orientation of the hydroxyl group is a key determinant of biological activity. Future studies should focus on synthesizing pure stereoisomers of N-(2-hydroxyoctadecanoyl)sphinganine and systematically evaluating their effects on various cellular processes. This will involve assessing their differential impact on cell proliferation, apoptosis, and signaling pathways. Uncovering stereoisomer-specific functions will not only provide a more nuanced understanding of N-(2-hydroxyoctadecanoyl)sphinganine's biology but could also have significant implications for the development of targeted therapeutic strategies.

| Stereoisomer | Biological Activity (MCF7 Cells) |

| (2'R)-2'-OH-C6-Ceramide | More active in growth suppression |

| (2'S)-2'-OH-C6-Ceramide | Less active in growth suppression |

Table 1: Stereospecific activity of 2'-hydroxy-C6-ceramide isomers in MCF7 cells. Data suggests that the (R)-configuration at the 2'-position confers greater anti-proliferative activity. nih.gov

Development of Advanced Analytical Platforms for Enhanced Resolution and Sensitivity

Progress in understanding the specific roles of N-(2-hydroxyoctadecanoyl)sphinganine and its stereoisomers is intrinsically linked to the availability of advanced analytical techniques. Current lipidomics platforms, often based on liquid chromatography-mass spectrometry (LC-MS), are powerful but may face challenges in resolving the subtle structural differences between various hydroxylated sphingolipid isomers.

Future efforts should be directed towards developing and refining analytical platforms with enhanced resolution and sensitivity. This includes the exploration of novel chromatographic techniques, such as chiral chromatography, to effectively separate the (R) and (S) stereoisomers of N-(2-hydroxyoctadecanoyl)sphinganine. nih.gov Furthermore, advancements in high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) will be crucial for the unambiguous identification and quantification of this lipid in complex biological samples. nih.gov The development of specific antibodies and chemical probes for N-(2-hydroxyoctadecanoyl)sphinganine could also enable its visualization and tracking within cells, providing valuable spatial and temporal information about its distribution and dynamics.

Systems Biology Approaches to Unravel Complex Sphingolipid Networks

N-(2-hydroxyoctadecanoyl)sphinganine does not function in isolation but as part of a complex and interconnected network of sphingolipids. A systems biology approach will be indispensable for understanding its role within this broader metabolic and signaling context. This involves the integration of large-scale datasets from lipidomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov

Future research should focus on developing and refining computational models of sphingolipid metabolism that specifically incorporate 2-hydroxylated species. nih.gov These models can be used to simulate the flux through different branches of the sphingolipid pathway and to predict how perturbations in one part of the network, such as altered expression of the fatty acid 2-hydroxylase (FA2H) enzyme, affect the levels and activities of other sphingolipids. nih.gov By combining in silico modeling with experimental validation, researchers can gain a more holistic understanding of how the cellular sphingolipidome is regulated and how N-(2-hydroxyoctadecanoyl)sphinganine contributes to maintaining cellular homeostasis or driving disease processes.

Therapeutic Potential based on Metabolic Modulation (Excluding specific treatments or clinical trials)

Given the emerging roles of 2-hydroxylated sphingolipids in various cellular processes, modulating their metabolism holds therapeutic potential. The enzyme responsible for the 2-hydroxylation of fatty acids used for ceramide synthesis is fatty acid 2-hydroxylase (FA2H). nih.gov Alterations in FA2H activity have been linked to several diseases, highlighting its potential as a therapeutic target. nih.govnih.gov

Future research should explore the development of small molecule modulators that can selectively enhance or inhibit the activity of enzymes involved in the synthesis and degradation of N-(2-hydroxyoctadecanoyl)sphinganine. For instance, pharmacological manipulation of FA2H could be a strategy to alter the cellular levels of 2-hydroxylated ceramides. patsnap.com Understanding the metabolic fate of N-(2-hydroxyoctadecanoyl)sphinganine and the enzymes involved in its turnover will be crucial for designing effective therapeutic interventions. The goal of such research would be to identify strategies to normalize the levels of this sphingolipid in disease states where its metabolism is dysregulated, thereby restoring normal cellular function.

Q & A

How can researchers optimize the synthesis of N-(2-hydroxyoctadecanoyl)sphinganine to improve yield and purity?

Basic Research Question

Use a two-step protocol: (1) Couple sphinganine with 2-hydroxyoctadecanoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt), and (2) purify intermediates using silica gel chromatography. Monitor reaction progress by thin-layer chromatography (TLC) with ninhydrin staining for free amines . For higher purity, employ reverse-phase HPLC with C18 columns, referencing protocols for analogous dihydroceramides .

What are the challenges in quantifying N-(2-hydroxyoctadecanoyl)sphinganine in biological matrices, and how are they mitigated?

Advanced Research Question

Endogenous ceramides exhibit low abundance and structural diversity. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C20-sphinganine internal standard to normalize matrix effects. Optimize extraction with methanol-chloroform (2:1 v/v) to recover sphingolipids while minimizing phospholipid interference. Validate detection limits (LOD < 0.1 ng/mL) using spike-recovery experiments in plasma or tissue homogenates .

How does N-(2-hydroxyoctadecanoyl)sphinganine influence membrane dynamics compared to non-hydroxylated ceramides?

Advanced Research Question

The 2-hydroxy group enhances hydrogen bonding with adjacent lipids, promoting rigid domain formation. Assess this via fluorescence anisotropy using DPH probes or atomic force microscopy (AFM) to visualize membrane phase separation. Compare with non-hydroxylated analogs (e.g., N-stearoyl-sphinganine) to isolate hydroxyacyl effects on bilayer curvature and permeability .

What contradictory findings exist regarding the metabolic fate of N-(2-hydroxyoctadecanoyl)sphinganine in cancer models?

Advanced Research Question

While some studies link 2-hydroxy-ceramides to pro-apoptotic signaling, others report their accumulation in drug-resistant tumors. Resolve contradictions by profiling downstream metabolites (e.g., ceramide-1-phosphate or glucosylceramides) via LC-MS in context-specific models. Consider using isotopic tracers (e.g., 13C-sphinganine) to track flux through salvage vs. de novo pathways .

How can researchers differentiate N-(2-hydroxyoctadecanoyl)sphinganine from isomeric ceramides in lipidomic studies?

Advanced Research Question

Leverage LC-MS/MS fragmentation patterns: The 2-hydroxyacyl group produces a characteristic m/z 264.3 fragment (C16H34NO3+). For isomers like N-(3-hydroxyoctadecanoyl)sphinganine, use ion mobility spectrometry (IMS) to separate based on collision cross-section differences .

What role does N-(2-hydroxyoctadecanoyl)sphinganine play in plant stress responses, and how is this studied experimentally?

Advanced Research Question

In plants, hydroxy-ceramides modulate membrane integrity during drought or pathogen attack. Quantify their accumulation via targeted LC-MS in mutant lines (e.g., sphinganine kinase knockouts). Couple with transcriptomics to identify regulated genes (e.g., ceramide synthases) under stress conditions .

What methodological pitfalls arise when studying N-(2-hydroxyoctadecanoyl)sphinganine in autophagy assays?

Advanced Research Question

Autophagy induction by hydroxy-ceramides may result from lysosomal membrane permeabilization rather than canonical Beclin-1 pathways. Control experiments should include lysosomal inhibitors (e.g., bafilomycin A1) and monitor LC3-II/LC3-I ratios via immunoblotting. Validate specificity using Des1 knockout cells to block dihydroceramide conversion .

How can isotopic labeling resolve uncertainties in the biosynthetic pathway of N-(2-hydroxyoctadecanoyl)sphinganine?

Advanced Research Question

Incorporate deuterated serine (d7-L-serine) into sphinganine biosynthesis to trace hydroxyacyl chain incorporation via fatty acid hydroxylases (e.g., FA2H). Analyze labeled products using HRMS and kinetic modeling to distinguish direct hydroxylation from retrograde sphingolipid recycling .

What strategies improve the stability of N-(2-hydroxyoctadecanoyl)sphinganine in storage and experimental conditions?

Basic Research Question

Store lyophilized ceramides at −80°C under argon to prevent oxidation. For in vitro studies, solubilize in ethanol/dodecane (9:1 v/v) to maintain colloidal stability. Avoid repeated freeze-thaw cycles, and confirm integrity post-experiment via MALDI-TOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.